molecular formula C17H12Br2N6O8 B6074665 N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide

N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide

Cat. No. B6074665
M. Wt: 588.1 g/mol
InChI Key: WSNJYIXJZJNOKH-KPJWAMHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBMH is a derivative of hydrazide and malonic acid, and its unique chemical structure makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is still not fully understood. However, it is believed that N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and prevent the replication of viruses. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its relatively low toxicity, which makes it a safe compound to work with. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is readily available and can be synthesized through a simple reaction. However, one of the limitations of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide. One area of interest is the development of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide and its potential use in the treatment of neurological disorders. Finally, research is needed to improve the solubility and bioavailability of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, which would make it a more effective therapeutic agent.

Synthesis Methods

N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide can be synthesized through a simple reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and malonohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline compound, which can be purified through recrystallization.

Scientific Research Applications

N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N6O8/c18-12-3-10(24(30)31)1-8(16(12)28)6-20-22-14(26)5-15(27)23-21-7-9-2-11(25(32)33)4-13(19)17(9)29/h1-4,6-7,28-29H,5H2,(H,22,26)(H,23,27)/b20-6+,21-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJYIXJZJNOKH-KPJWAMHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.